CID 56846478

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chromium carbide (Cr7C3) is a ceramic compound known for its exceptional hardness, high melting point, and excellent corrosion resistance. It is one of the several chromium carbide compounds, including Cr3C2 and Cr23C6, and is widely used in various industrial applications due to its remarkable properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chromium carbide (Cr7C3) can be synthesized through several methods. One common method involves the reduction of chromium oxide with carbon at high temperatures. The reaction typically occurs in an inert atmosphere, such as argon, to prevent oxidation . Another method involves the direct reaction of chromium and carbon in a high-temperature furnace .

Industrial Production Methods: In industrial settings, chromium carbide (Cr7C3) is often produced using mechanical alloying. This process involves grinding metallic chromium and pure carbon (graphite) into a fine powder, which is then pressed into pellets and subjected to hot isostatic pressing. This method ensures uniformity and high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Chromium carbide (Cr7C3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is highly resistant to oxidation at high temperatures, making it suitable for use in extreme environments .

Common Reagents and Conditions: Common reagents used in reactions with chromium carbide (Cr7C3) include oxygen, hydrogen, and various acids. The reactions typically occur under controlled conditions to ensure the desired outcome .

Major Products Formed: The major products formed from reactions involving chromium carbide (Cr7C3) depend on the specific reaction conditions. For example, oxidation of chromium carbide can produce chromium oxide and carbon dioxide .

Aplicaciones Científicas De Investigación

Chromium carbide (Cr7C3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the production of wear-resistant coatings . In biology and medicine, it is explored for its potential use in biomedical implants due to its biocompatibility and resistance to corrosion . In industry, chromium carbide is used in cutting tools, surface electrodes, and as a reinforcing phase in composite materials .

Mecanismo De Acción

The mechanism by which chromium carbide (Cr7C3) exerts its effects is primarily due to its strong covalent bonding and high hardness. The compound’s molecular structure allows it to maintain stability and resist deformation under high stress and temperature conditions . The Cr-C bonds in chromium carbide contribute to its overall strength and durability .

Comparación Con Compuestos Similares

Chromium carbide (Cr7C3) is often compared with other chromium carbides such as Cr3C2 and Cr23C6. While all three compounds exhibit high hardness and corrosion resistance, Cr7C3 is unique due to its hexagonal crystal structure and higher microhardness . Cr3C2, with its orthorhombic structure, is the most durable and commonly used form of chromium carbide in surface treatments . Cr23C6, with a cubic structure, is less commonly used but still valuable in specific applications .

Similar Compounds

- Chromium carbide (Cr3C2)

- Chromium carbide (Cr23C6)

- Tungsten carbide (WC)

- Titanium carbide (TiC)

Chromium carbide (Cr7C3) stands out among these compounds due to its unique combination of properties, making it a valuable material in various scientific and industrial applications.

Propiedades

Fórmula molecular |

C3Cr7- |

|---|---|

Peso molecular |

400.00 g/mol |

InChI |

InChI=1S/3C.7Cr/q3*-1;;;;;;;+2 |

Clave InChI |

LNCJFQKKCCMGPX-UHFFFAOYSA-N |

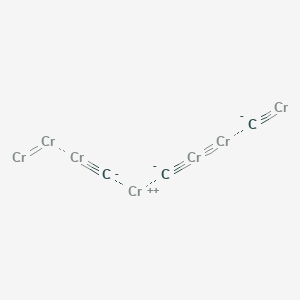

SMILES canónico |

[C-]#[Cr].[C-]#[Cr].[C-]#[Cr]#[Cr].[Cr+2].[Cr]=[Cr] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)

![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)

![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)

![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)